molecular formula C17H20FN5O3 B2666408 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide CAS No. 1020978-98-6

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide

Cat. No. B2666408
CAS RN: 1020978-98-6
M. Wt: 361.377
InChI Key: DAPCDUJJJDDINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DFPM and is a piperazine derivative. DFPM has been found to have potential therapeutic benefits in various medical conditions, such as cancer, neurological disorders, and inflammation.

Scientific Research Applications

Polyamide Synthesis

Polyamides containing uracil and adenine as side groups were synthesized through reactions involving uracil, adenine, and dimethyl methylenesuccinate, followed by polycondensation with diamines such as 1,2-diaminoethane and piperazine. These polyamides, with molecular weights ranging from 1000–5000, demonstrate the potential of incorporating specific chemical structures into polymer chains for varied applications, including biocompatible materials and drug delivery systems (M. Hattori & M. Kinoshita, 1979).

Novel Anti-inflammatory and Analgesic Agents

New chemical structures derived from visnaginone and khellinone, incorporating dimethoxypyrimidinyl and piperazine components, were synthesized and evaluated as COX-1/COX-2 inhibitors. These compounds displayed significant analgesic and anti-inflammatory activities, showcasing the therapeutic potential of such chemical modifications in developing new pharmacological agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Antitubercular and Antibacterial Activities

N-{2-fluoro-6-[(4,6-dimethoxypyrimidin-2-yl)methyl]phenyl} carboxamide derivatives were synthesized and showed potent antitubercular and antibacterial activities, outperforming reference drugs Pyrazinamide and Streptomycin in some cases. The successful docking into MTB enoyl reductase further indicates the compounds' specific mechanisms of action, which could be exploited in developing new treatments for tuberculosis and bacterial infections (S. Bodige et al., 2020).

properties

IUPAC Name

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-6-8-23(9-7-22)17(24)19-13-5-3-4-12(18)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPCDUJJJDDINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.